molecular formula C19H19FN2O5 B11244159 methyl 2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11244159
M. Wt: 374.4 g/mol
InChI Key: STVYLZPEPFIINM-UHFFFAOYSA-N
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Description

METHYL 2-AMINO-4-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

The synthesis of METHYL 2-AMINO-4-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrano[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrano[3,2-c]pyridine ring system.

    Functional Group Modifications: Introduction of the amino, hydroxyethyl, and fluorophenyl groups through various organic reactions such as nucleophilic substitution, reduction, and oxidation.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

METHYL 2-AMINO-4-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

METHYL 2-AMINO-4-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-4-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to METHYL 2-AMINO-4-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE include:

These compounds share structural similarities but differ in their core ring systems and functional groups, which can lead to differences in their chemical reactivity and biological activity. The unique pyrano[3,2-c]pyridine core of METHYL 2-AMINO-4-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE distinguishes it from these similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C19H19FN2O5

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C19H19FN2O5/c1-10-9-13-15(18(24)22(10)7-8-23)14(11-3-5-12(20)6-4-11)16(17(21)27-13)19(25)26-2/h3-6,9,14,23H,7-8,21H2,1-2H3

InChI Key

STVYLZPEPFIINM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1CCO

Origin of Product

United States

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